2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol
CAS No.: 1231244-45-3
Cat. No.: VC2897952
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol - 1231244-45-3](/images/structure/VC2897952.png)
Specification
CAS No. | 1231244-45-3 |
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Molecular Formula | C11H10N2O4 |
Molecular Weight | 234.21 g/mol |
IUPAC Name | 2-[3-(3-nitrophenyl)-1,2-oxazol-5-yl]ethanol |
Standard InChI | InChI=1S/C11H10N2O4/c14-5-4-10-7-11(12-17-10)8-2-1-3-9(6-8)13(15)16/h1-3,6-7,14H,4-5H2 |
Standard InChI Key | BRJIGKVRCJZTPU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CCO |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CCO |
Introduction
Physical and Chemical Properties
Physicochemical Characteristics
Based on structural analysis and comparison with similar compounds, 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol is expected to be a crystalline solid at room temperature. Drawing parallels from the closely related compound [3-(3-Nitro-phenyl)-isoxazol-5-yl]-methanol, it likely has a melting point in the range of 150-160°C . The compound contains both lipophilic (aromatic rings) and hydrophilic (hydroxyl group) moieties, giving it moderate solubility characteristics.
The following table summarizes the predicted physicochemical properties of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol:
Spectroscopic Properties
The spectroscopic properties of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol can be predicted based on its structural features and comparison with similar compounds. The compound would exhibit characteristic infrared absorption bands for the hydroxyl group (broad peak around 3300-3500 cm⁻¹), nitro group (asymmetric stretching at ~1520-1550 cm⁻¹ and symmetric stretching at ~1345-1385 cm⁻¹), and the isoxazole ring (C=N stretching at ~1600 cm⁻¹).
In ¹H NMR spectroscopy, the compound would display characteristic signals for the aromatic protons of the nitrophenyl group (multiple signals between δ 7.5-8.5 ppm), the single proton of the isoxazole ring (singlet at approximately δ 6.5-7.0 ppm), the methylene protons of the ethanol moiety (triplet at around δ 2.8-3.0 ppm for the CH₂ adjacent to the isoxazole and quartet at approximately δ 3.7-4.0 ppm for the CH₂ adjacent to the hydroxyl group), and the hydroxyl proton (variable position, typically a triplet at δ 1.5-2.5 ppm, depending on concentration and solvent).
Synthesis Methods
Synthetic Routes
The synthesis of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol typically involves the formation of the isoxazole core through cycloaddition reactions. Based on methodologies described for similar compounds, several synthetic approaches can be employed.
One common method involves the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For the synthesis of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol, this would typically involve the reaction of a 3-nitrobenzaldehyde oxime derivative (as the nitrile oxide precursor) with an appropriate alkyne containing a protected alcohol functionality . The general reaction scheme would involve:
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Conversion of 3-nitrobenzaldehyde to its corresponding oxime
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Chlorination of the oxime to form the hydroximoyl chloride
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Generation of the nitrile oxide in situ using a base
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Cycloaddition with a suitable alkyne (such as a protected form of but-3-yn-1-ol)
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Deprotection of the alcohol group to yield the final product
Reaction Conditions and Optimization
The cycloaddition reaction for isoxazole formation typically requires mild to moderate conditions. Based on synthesis methods for similar isoxazole derivatives, the reaction would be conducted in a solvent such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO) . A base such as triethylamine or potassium carbonate would be employed to generate the nitrile oxide in situ from the hydroximoyl chloride.
Purification of the synthesized compound would likely involve techniques such as column chromatography or recrystallization. For recrystallization, ethyl acetate might be a suitable solvent, as demonstrated for related isoxazole derivatives .
Modifications to the standard synthetic procedure might include:
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Optimization of base concentration to enhance the yield of nitrile oxide formation
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Variation of reaction temperature and time to improve cycloaddition efficiency
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Selection of appropriate protecting groups for the alcohol functionality to prevent side reactions
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Consideration of alternative catalysts to enhance regioselectivity of the cycloaddition
Biological Activity and Applications
Enzyme Inhibition Properties
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol has been identified as a potential inhibitor of trypanothione reductase, an enzyme essential for the metabolism of Trypanosoma cruzi, the parasite responsible for Chagas disease. This enzyme is crucial for maintaining the redox balance in the parasite and represents a validated target for antiparasitic drug development.
The compound's inhibitory mechanism likely involves interaction with the enzyme's active site through a combination of hydrogen bonding (via the ethanol moiety), π-stacking interactions (through the aromatic rings), and electrostatic interactions (mediated by the nitro group). The isoxazole ring serves as a rigid scaffold that positions these functional groups for optimal interaction with the enzyme's binding pocket.
Structure-Activity Relationships
Structure-activity relationship studies on isoxazole derivatives suggest that the position and nature of substituents on both the phenyl ring and the isoxazole core significantly influence biological activity . For 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol, the following structural features may be particularly relevant:
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The meta-position of the nitro group on the phenyl ring may provide optimal electronic and spatial properties for enzyme binding
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The ethanol side chain at position 5 of the isoxazole ring introduces flexibility and hydrogen bonding capacity
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The isoxazole core provides a rigid, planar scaffold that maintains a specific spatial arrangement of the substituents
Comparison with related compounds suggests that modifications to the ethanol side chain or substitution pattern on the phenyl ring could lead to derivatives with enhanced potency or selectivity. For instance, extending the carbon chain or introducing additional functional groups might alter the binding affinity and pharmacokinetic properties.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol have been reported in the literature, differing primarily in the nature of the substituent at position 5 of the isoxazole ring or the position of the nitro group on the phenyl ring.
[3-(3-Nitro-phenyl)-isoxazol-5-yl]-methanol is a closely related compound that differs only in having a methanol group instead of ethanol at position 5 . This compound shares many physical and chemical properties with 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol but may exhibit subtle differences in biological activity due to the shorter side chain.
[3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol represents another structural analog, with the nitro group in the para position of the phenyl ring rather than the meta position . This positional isomer would likely exhibit different electronic properties and potentially different biological activities compared to the meta-substituted compounds.
The following table compares key features of these related compounds:
Compound | Molecular Formula | Key Structural Difference | Expected Impact on Activity |
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2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol | C11H10N2O4 | Reference compound | Reference activity |
[3-(3-Nitro-phenyl)-isoxazol-5-yl]-methanol | C10H8N2O4 | Shorter alcohol side chain | Potentially reduced flexibility but similar electronic properties |
[3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol | C10H8N2O4 | Para vs. meta nitro substitution | Different electronic distribution affecting binding orientation |
Research Applications and Future Perspectives
Current Research Applications
Research on 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol and related isoxazole derivatives spans several domains in medicinal chemistry and drug discovery. The compound's potential as an enzyme inhibitor makes it relevant for antiparasitic drug development, particularly against neglected tropical diseases such as Chagas disease.
Additionally, the compound serves as a valuable synthetic intermediate for the preparation of more complex structures with potential biological activities. The presence of the ethanol side chain provides a handle for further derivatization and the synthesis of compound libraries for high-throughput screening.
Future Research Directions
Future research on 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol might focus on several promising directions:
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Development of more efficient synthetic routes, potentially employing green chemistry principles or continuous flow processing to enhance scalability and sustainability
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Detailed structure-activity relationship studies to optimize the compound's inhibitory potency and selectivity
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Investigation of potential synergistic effects when combined with other antiparasitic agents
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Exploration of drug delivery strategies to enhance bioavailability and targeted delivery
The compound's structural features also make it an interesting candidate for crystal engineering studies, as demonstrated by research on related isoxazole derivatives . The presence of multiple hydrogen bond donors and acceptors could facilitate the formation of supramolecular assemblies with unique properties.
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